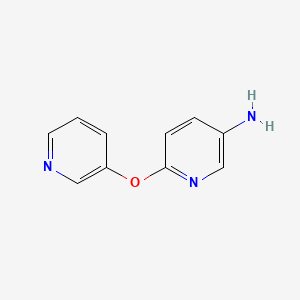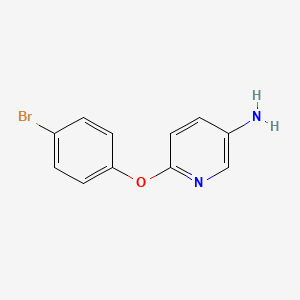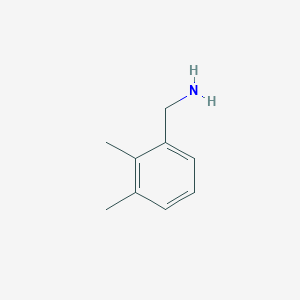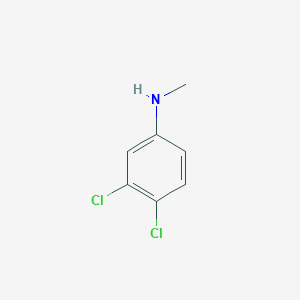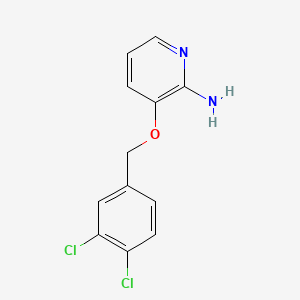
Ethyl 3-amino-4-(1-piperidinyl)benzoate
説明
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest due to their potential pharmacological applications. For instance, paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity. Similarly, paper extends the structure-activity relationships of these compounds by introducing rigid analogues and phenyl groups, which enhance their activity. Paper details an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives, which are selective inhibitors of aromatase. These papers demonstrate the versatility of synthetic approaches in modifying piperidine derivatives to achieve desired biological effects.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. Paper provides a comprehensive analysis of the molecular structure of a piperidine derivative using various spectroscopic and theoretical methods. The study includes experimental and theoretical vibrational spectra, geometric parameters, and molecular orbital energies. Such detailed structural analysis is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to compounds with significant biological activities. For example, the anti-acetylcholinesterase activity of the synthesized compounds in papers and suggests that these compounds could interact with the enzyme acetylcholinesterase through specific chemical interactions. The modifications in the piperidine ring and the introduction of various substituents are likely to influence these interactions and the overall reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss the physical and chemical properties of "Ethyl 3-amino-4-(1-piperidinyl)benzoate," they do provide insights into the properties of related compounds. For instance, paper discusses a derivatization reagent with a piperazine moiety for liquid chromatography, indicating the importance of such derivatives in analytical chemistry. The solubility and stability of these compounds can be inferred from their use in such applications.
科学的研究の応用
Preservative Efficacy and Safety
Benzoate salts, such as sodium benzoate, are extensively utilized for food and beverage preservation. However, concerns have been raised about their safety. Benzoate can react with ascorbic acid in drinks to produce benzene, a known carcinogen. Although there is no definitive evidence linking benzoate to type 2 diabetes, its potential neurotoxic and teratogenic effects have been observed in zebrafish embryos and cultured human lymphocytes. Despite these concerns, sodium benzoate is clinically used to treat urea cycle disorders and shows promise in treating neurological conditions like multiple sclerosis, schizophrenia, and early-stage Alzheimer's disease. Caution is advised due to its potential to deplete glycine, affecting brain neurochemistry (Piper & Piper, 2017).
Carcinogen Metabolite Biomarkers
The measurement of human urinary carcinogen metabolites, including those from benzene, provides critical information about tobacco and cancer. These biomarkers, derived from carcinogens specific to tobacco products, are invaluable for studies on environmental tobacco smoke (ETS) exposure and tobacco-related cancer research. This demonstrates the utility of chemical compounds in biomedical research and public health (Hecht, 2002).
Biocompatible Materials Development
Research into biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained by chemical modification. These materials show promise for a range of clinical applications due to their biocompatibility and varied biological properties, highlighting the role of chemical compounds in advancing medical material science (Campoccia et al., 1998).
Ethylene Perception Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) research has significantly advanced our understanding of ethylene's role in plants. As a commercial technology, it improves the maintenance of fruit and vegetable quality by inhibiting ethylene perception. This application demonstrates the agricultural importance of understanding and manipulating plant hormonal responses with chemical compounds (Watkins, 2006).
Metals' Influence on Biologically Important Ligands
Studies have shown that selected metals influence the electronic system of important biological molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Understanding how metals perturb the electronic system of ligands can shed light on their interactions with biological targets, demonstrating the intersection of inorganic chemistry and biology (Lewandowski et al., 2005).
Safety And Hazards
将来の方向性
Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel azo dye compounds with nonlinear optical properties . They are also being sold for pharmaceutical testing , indicating potential future applications in the pharmaceutical industry.
特性
IUPAC Name |
ethyl 3-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNCMBCPAWKKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384780 | |
| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(1-piperidinyl)benzoate | |
CAS RN |
71254-74-5 | |
| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

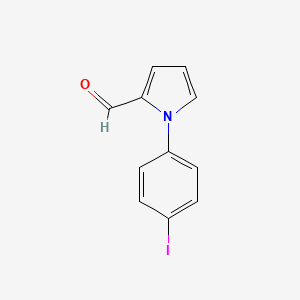


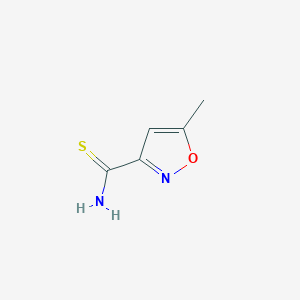
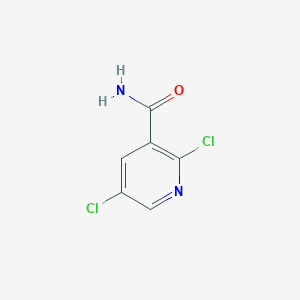

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)
